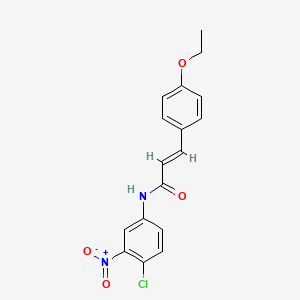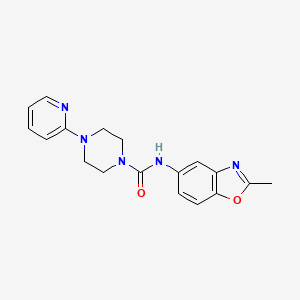![molecular formula C18H20ClFN2 B5777250 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5777250.png)
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorophenylmethyl group and a 4-methylphenyl group. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-chloro-6-fluorophenyl)methylpiperazine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) bromide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic drugs.
Biological Studies: It is employed in biological research to study the interactions of piperazine derivatives with various biological targets, including receptors and enzymes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-chlorophenyl)piperazine: This compound lacks the fluorine and methyl groups present in this compound, resulting in different chemical and biological properties.
1-(4-methylphenyl)piperazine: This compound lacks the 2-chloro-6-fluorophenylmethyl group, leading to variations in its reactivity and interactions with biological targets.
1-(2-fluorophenyl)piperazine: This compound lacks the chlorine and methyl groups, which can affect its chemical stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2/c1-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-16-17(19)3-2-4-18(16)20/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCZWRJLGJPLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
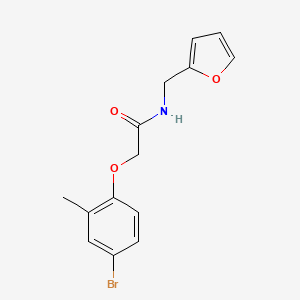
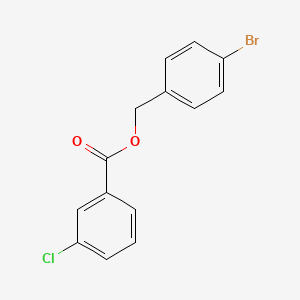
![N-cycloheptyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B5777186.png)
![(1Z)-1-[(5-FLUORO-1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE](/img/structure/B5777191.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B5777205.png)
![1-[(4-Methoxy-3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5777206.png)
![Benzothiazole, 2-[(phenylmethyl)sulfonyl]-](/img/structure/B5777211.png)
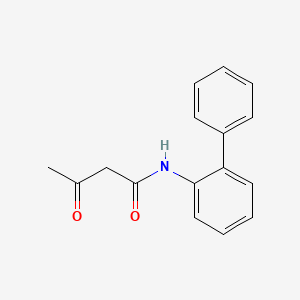
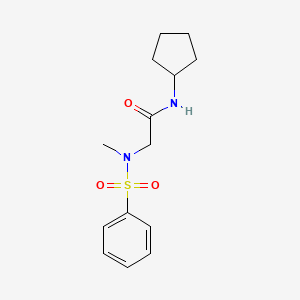
![N-[(4-nitrophenyl)methyl]adamantan-2-amine](/img/structure/B5777227.png)
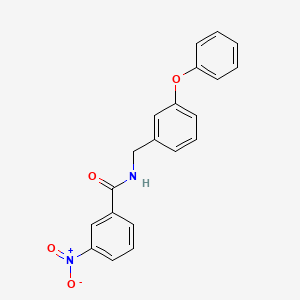
![4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide](/img/structure/B5777235.png)
